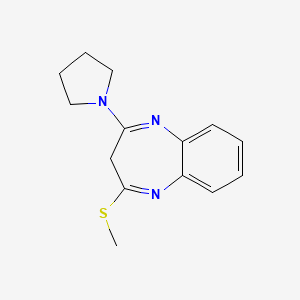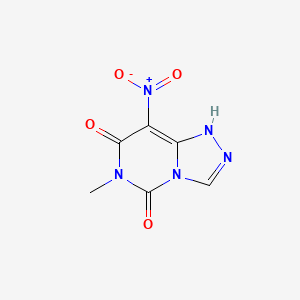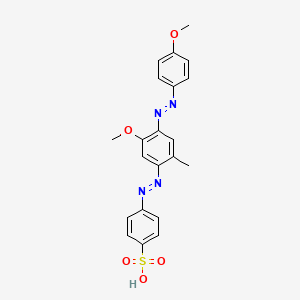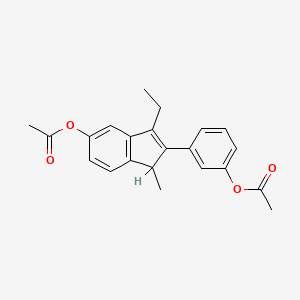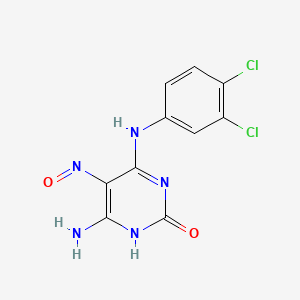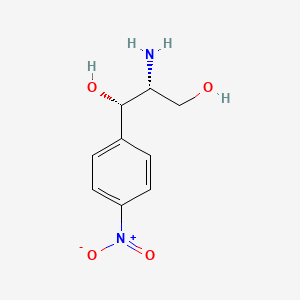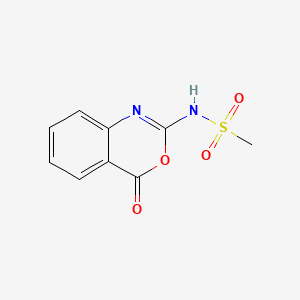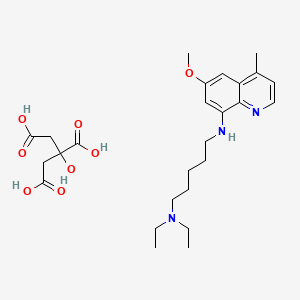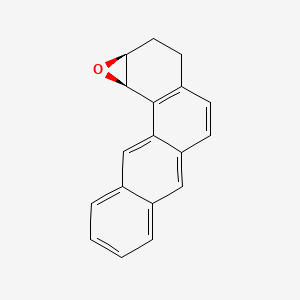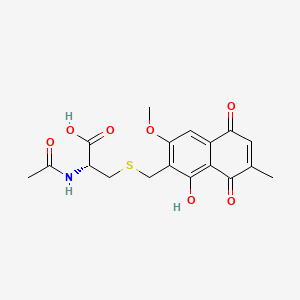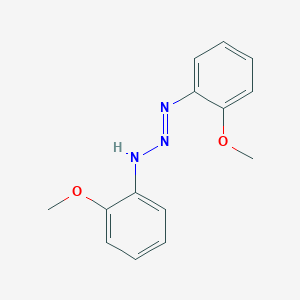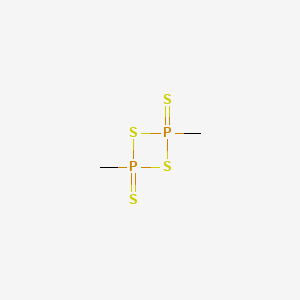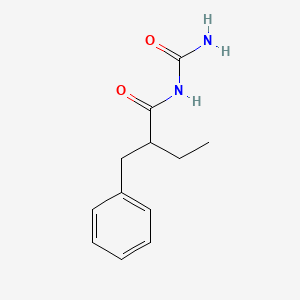
1-((2-Hydroxyethoxy)methyl)-6-iodo-thymine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-Hydroxyethoxy)methyl)-6-iodo-thymine is a synthetic organic compound belonging to the class of pyrimidine nucleosides. This compound is structurally related to thymine, a naturally occurring nucleobase found in DNA. The addition of the 2-hydroxyethoxy and iodine groups to the thymine molecule enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-iodo-thymine typically involves multiple steps, starting from thymine. One common method includes the following steps:
Protection of the Hydroxyl Group: The starting material, thymine, is first protected by reacting it with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole to form silyl ethers.
Lithiation and Iodination: The protected thymine is then treated with a strong base such as lithium diisopropylamide (LDA) at low temperatures (-70°C) to form a dilithium salt.
Deprotection and Hydroxyethoxylation: The silyl protecting group is removed, and the resulting compound is reacted with ethylene oxide to introduce the 2-hydroxyethoxy group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-((2-Hydroxyethoxy)methyl)-6-iodo-thymine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6-position can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones when reacted with oxidizing agents.
Hydrolysis: The hydroxyethoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common reagents used in these reactions include bases like LDA, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-((2-Hydroxyethoxy)methyl)-6-iodo-thymine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-iodo-thymine involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis and function. The iodine atom and hydroxyethoxy group enhance its ability to form stable complexes with nucleic acids, thereby inhibiting the activity of enzymes involved in DNA replication and transcription . The molecular targets include DNA polymerases and reverse transcriptases, making it a potential antiviral and anticancer agent .
Vergleich Mit ähnlichen Verbindungen
1-((2-Hydroxyethoxy)methyl)-6-iodo-thymine can be compared with other similar compounds such as:
1-((2-Hydroxyethoxy)methyl)-6-phenylsulfanyl-thymine (HEPT): This compound has a phenylsulfanyl group instead of iodine and is known for its antiviral properties.
1-((2-Hydroxyethoxy)methyl)-5-methyluracil (Acyclothymidine): This compound lacks the iodine atom and is used in the study of nucleic acid analogs.
The uniqueness of this compound lies in its iodine substitution, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
121749-88-0 |
|---|---|
Molekularformel |
C8H11IN2O4 |
Molekulargewicht |
326.09 g/mol |
IUPAC-Name |
1-(2-hydroxyethoxymethyl)-6-iodo-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11IN2O4/c1-5-6(9)11(4-15-3-2-12)8(14)10-7(5)13/h12H,2-4H2,1H3,(H,10,13,14) |
InChI-Schlüssel |
HFOKXLMPRKUYIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


